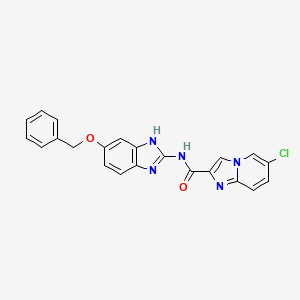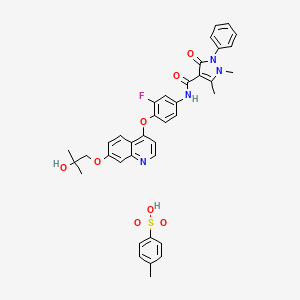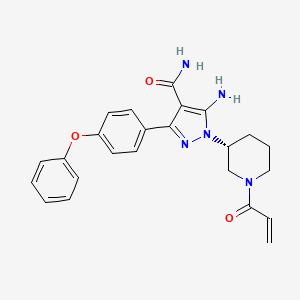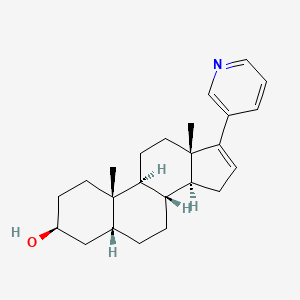
Bace-IN-1
概要
説明
BACE-IN-1は、β部位アミロイド前駆体タンパク質切断酵素(BACE)を阻害するイミダゾ[1,2-a]ピリジン誘導体です。 この化合物は、アルツハイマー病などのBACEが関与する疾患の研究における可能性から、注目を集めています .
準備方法
合成経路と反応条件
BACE-IN-1の合成には、BACE-1の非ペプチド性阻害剤の開発が含まれます。この酵素の最初の阻害剤は、高分子量で生物学的利用能が低いペプチド化合物でした。 そのため、多くの科学グループが、新しい効率的な非ペプチド性阻害剤の探索を行ってきました . 合成経路は一般的に、新規BACE-1リガンドの設計に分子モデリングとドッキング研究が用いられます .
工業生産方法
This compoundの工業生産方法については、文献にはあまり記載されていません。一般的には、実験室規模の実験で得られた最適化された反応条件を用いた大規模合成が行われます。このプロセスには、化合物の有効性と安全性を確保するために、精製、結晶化、品質管理などの工程が含まれる場合があります。
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸化剤を用いて、酸素の付加または水素の除去を行います。
還元: この反応は、還元剤を用いて、水素の付加または酸素の除去を行います。
置換: この反応は、求核剤または求電子剤を用いて、1つの原子または原子団を別の原子または原子団で置き換えます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化物イオンなどの求核剤があります。反応条件は、特定の反応によって異なりますが、一般的には、制御された温度、圧力、pHレベルが必要です。
主な生成物
これらの反応から生成される主な生成物は、特定の反応経路によって異なります。たとえば、酸化では酸化された誘導体が生成される可能性があり、還元では化合物の還元型が生成される可能性があります。置換反応は、this compoundのさまざまな置換誘導体を生成する可能性があります。
科学研究の用途
This compoundは、特に化学、生物学、医学、産業の分野において、幅広い科学研究の用途があります。主な用途には次のようなものがあります。
化学: this compoundは、β-セクレターゼ酵素の阻害を研究するためのモデル化合物として使用されます。
生物学: この化合物は、BACEが細胞プロセスで果たす役割を理解するために、生物学的研究で使用されます。
医学: This compoundは、アミロイドβペプチドの生成を阻害することでアルツハイマー病の治療における潜在的な治療効果について研究されています
産業: この化合物は、BACEを標的とした新薬や治療薬の開発に使用されます。
化学反応の分析
Types of Reactions
BACE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound.
科学的研究の応用
BACE-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the inhibition of β-secretase enzymes.
Biology: The compound is employed in biological studies to understand the role of BACE in cellular processes.
Medicine: This compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting the production of amyloid-beta peptides
Industry: The compound is used in the development of new drugs and therapeutic agents targeting BACE.
作用機序
BACE-IN-1は、β-アミロイドペプチドの生成に関与する酵素であるβ-セクレターゼ1(BACE-1)の活性を阻害することで、効果を発揮します。これらのペプチドは、アルツハイマー病の発症に重要な役割を果たすと考えられています。 This compoundは、BACE-1を阻害することにより、β-アミロイドペプチドの生成を抑制し、アルツハイマー病の進行を遅らせる可能性があります .
類似の化合物との比較
類似の化合物
This compoundに類似する化合物には、次のようなものがあります。
ベルベセスタット: アルツハイマー病の治療における可能性について研究されているBACE-1阻害剤.
ペイミニン: 強い親和性と有効性を有するBACE-1阻害剤として同定された天然化合物.
27-デオキシウィザフェリンA: BACE-1阻害剤として大きな可能性を秘めた別の天然化合物.
This compoundの独自性
This compoundは、BACE-1に対する独自の結合親和性と特異性を提供するイミダゾ[1,2-a]ピリジン構造により、際立っています。 この構造的な独自性により、他の類似化合物と比較して、酵素をより効果的に阻害することができます .
類似化合物との比較
Similar Compounds
Some similar compounds to BACE-IN-1 include:
Verubecestat: A BACE-1 inhibitor that has been studied for its potential in treating Alzheimer’s disease.
Peiminine: A natural compound identified as a BACE-1 inhibitor with strong affinity and effectiveness.
27-Deoxywithaferin A: Another natural compound with significant potential as a BACE-1 inhibitor.
Uniqueness of this compound
This compound stands out due to its imidazo[1,2-a]pyridine structure, which provides a unique binding affinity and specificity for BACE-1. This structural uniqueness allows for more effective inhibition of the enzyme compared to other similar compounds .
特性
IUPAC Name |
6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUEKXIUDQBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)





![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
